3-Nitrofluoranthene-9-sulfate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

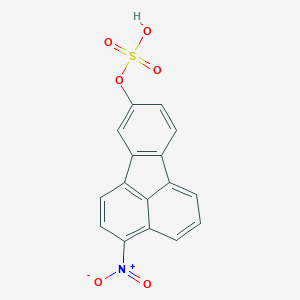

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

156497-84-6 |

|---|---|

Molekularformel |

C16H9NO6S |

Molekulargewicht |

343.3 g/mol |

IUPAC-Name |

(4-nitrofluoranthen-8-yl) hydrogen sulfate |

InChI |

InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-14-8-9(23-24(20,21)22)4-5-10(14)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22) |

InChI-Schlüssel |

RYFRRJIIPMRAKB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-] |

Andere CAS-Nummern |

156497-84-6 |

Synonyme |

3-nitrofluoranthene-9-sulfate NF-9-S |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 3-Nitrofluoranthene-9-sulfate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene-9-sulfate is a significant metabolite of the environmental pollutant 3-nitrofluoranthene. The parent compound, 3-nitrofluoranthene, is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and urban air particulates.[1] Understanding the metabolism and properties of its derivatives is crucial for toxicological and environmental assessments. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, outlines the general experimental approaches for its study, and presents visualizations of its structure and metabolic formation.

Chemical Structure and Properties

This compound is characterized by a fluoranthene backbone with a nitro group substitution at the 3-position and a sulfate group at the 9-position. This sulfation is a key step in the metabolic processing of 3-nitrofluoranthene.

Data Presentation: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (4-nitrofluoranthen-8-yl) hydrogen sulfate | [2] |

| Molecular Formula | C₁₆H₉NO₆S | [2] |

| Molecular Weight | 343.3 g/mol | [2] |

| Monoisotopic Mass | 343.01505818 Da | [2] |

| CAS Number | 156497-84-6 | [2] |

| Synonyms | NF-9-S | [2] |

Metabolic Formation

This compound has been identified as a major metabolite of 3-nitrofluoranthene produced by the filamentous fungus Cunninghamella elegans.[3] This biotransformation suggests a potential detoxification pathway, as the sulfation of phenolic metabolites can facilitate their excretion.[3] The metabolic process involves the hydroxylation of the fluoranthene ring, followed by sulfation.

Mandatory Visualization: Metabolic Pathway

Caption: Fungal metabolism of 3-nitrofluoranthene to this compound.

Experimental Protocols

Fungal Metabolism of 3-Nitrofluoranthene

The production of this compound is primarily achieved through the metabolism of 3-nitrofluoranthene by the fungus Cunninghamella elegans.[3]

General Protocol:

-

Fungal Culture: Cunninghamella elegans (e.g., ATCC 36112) is cultured in a suitable medium, such as Sabouraud dextrose broth, and incubated until a sufficient mycelial mass is obtained.

-

Incubation with Substrate: 3-Nitrofluoranthene, often isotopically labeled (e.g., with ¹⁴C) for tracking, is added to the fungal culture. The incubation is carried out for an extended period, for instance, 144 hours, to allow for metabolism.[3]

-

Extraction of Metabolites: The fungal biomass and culture medium are separated. The metabolites are then extracted from the aqueous medium using a suitable organic solvent, such as ethyl acetate.

-

Purification and Analysis: The extracted metabolites are concentrated and then separated and purified using techniques like reversed-phase high-performance liquid chromatography (HPLC).[3]

Analytical Characterization

The identification and characterization of this compound rely on a combination of spectroscopic and spectrometric techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC system is used for the separation of metabolites. While specific conditions from the primary literature are unavailable, a typical setup would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for the structural elucidation of the metabolite. The spectra would be recorded in a suitable deuterated solvent, and the chemical shifts and coupling constants of the aromatic protons would confirm the positions of the nitro and sulfate groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the metabolite, confirming its elemental composition.

-

UV-Visible Spectroscopy: This technique provides information about the electronic structure of the molecule and can be used to monitor the separation of metabolites during chromatography.

Mandatory Visualization: Experimental Workflow

Caption: General workflow for the production and analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and the effects on signaling pathways of this compound. Research has primarily focused on the parent compound, 3-nitrofluoranthene, which is known to be mutagenic and carcinogenic.[1] The formation of sulfate conjugates is generally considered a detoxification mechanism, as it increases water solubility and facilitates excretion.[3] However, further studies are required to determine if this compound retains any biological activity or if it is indeed an inactive detoxification product.

Mandatory Visualization: Chemical Structure

Caption: Chemical structure of this compound.

Conclusion

This compound is a key metabolite in the fungal biotransformation of the environmental pollutant 3-nitrofluoranthene. While its chemical structure and properties have been characterized, detailed experimental protocols for its synthesis and analysis are not widely available. Furthermore, its specific biological activities and effects on cellular signaling pathways remain an area for future research. A deeper understanding of this and other metabolites is essential for a complete toxicological profile of 3-nitrofluoranthene and other nitro-PAHs.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitrofluoranthene-9-sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Nitrofluoranthene-9-sulfate, a significant metabolite of the environmental pollutant 3-nitrofluoranthene. This document details both biological and theoretical chemical synthesis routes, alongside a summary of its analytical characterization.

Introduction

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found as an environmental pollutant originating from sources such as diesel exhaust.[1] The metabolism of this compound in biological systems is of critical interest to researchers in toxicology, environmental science, and drug development due to the potential for detoxification or bioactivation of toxic compounds. One of the key metabolic pathways involves the formation of sulfate conjugates. This guide focuses on this compound, a major metabolite identified in both fungal and mammalian systems.[2][3]

Synthesis of this compound

The synthesis of this compound can be approached through two primary methodologies: biological synthesis via fungal metabolism and a theoretical chemical synthesis pathway involving the sulfonation of a hydroxylated precursor.

Biological Synthesis using Cunninghamella elegans

A documented method for the production of this compound involves the metabolic action of the filamentous fungus Cunninghamella elegans.[2] This organism is known for its ability to metabolize a wide range of xenobiotics, often mimicking mammalian metabolism.

Experimental Protocol: Fungal Metabolism

-

Culture Preparation: Cunninghamella elegans (e.g., ATCC 36112) is cultured in a suitable medium, such as potato dextrose broth, and incubated until a significant mycelial mass is achieved.

-

Introduction of Substrate: A solution of 3-nitrofluoranthene in a suitable solvent (e.g., dimethylformamide) is added to the fungal culture.

-

Incubation: The culture is incubated for an extended period (e.g., 144 hours) to allow for the metabolism of the 3-nitrofluoranthene.[2]

-

Extraction: The mycelia and culture medium are separated, and the aqueous medium is extracted with an organic solvent (e.g., ethyl acetate) to recover the metabolites.

-

Purification: The extracted metabolites are purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC).[2]

Quantitative Data: Biological Synthesis

| Parameter | Value | Reference |

| Organism | Cunninghamella elegans ATCC 36112 | [2] |

| Substrate | 3-Nitro[3,4-14C]fluoranthene | [2] |

| Incubation Time | 144 hours | [2] |

| Metabolism Rate | ~72% of added substrate | [2] |

| Major Metabolites | 3-Nitrofluoranthene-8-sulfate, this compound | [2] |

Logical Workflow for Biological Synthesis

References

Environmental Fate of 3-Nitrofluoranthene: A Focus on the Formation and Occurrence of 3-Nitrofluoranthene-9-sulfate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a recognized environmental contaminant primarily originating from combustion processes. While the toxicity and carcinogenicity of its parent compound are well-documented, the environmental fate and occurrence of its metabolites, such as 3-Nitrofluoranthene-9-sulfate, are less understood. This technical guide provides a comprehensive overview of the environmental sources of 3-Nitrofluoranthene and delves into the formation of its sulfated metabolite, this compound, through microbial metabolism. This document summarizes the current knowledge, highlights significant data gaps regarding the environmental presence of this metabolite, and presents relevant analytical methodologies for its potential detection and quantification.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants of significant concern due to their mutagenic and carcinogenic properties. 3-Nitrofluoranthene is a prominent member of this class, frequently detected in ambient air particulates and diesel engine exhaust.[1] Its environmental presence necessitates a thorough understanding of its transformation and degradation pathways. One such pathway is microbial metabolism, which can lead to the formation of various derivatives, including sulfated conjugates. This guide focuses specifically on this compound, a known metabolite, to provide a detailed resource for researchers investigating the environmental fate and toxicological implications of nitro-PAHs.

Environmental Sources of the Parent Compound: 3-Nitrofluoranthene

The direct environmental sources of this compound have not been documented. Its presence is intrinsically linked to the sources of its precursor, 3-Nitrofluoranthene. The primary sources of 3-Nitrofluoranthene are:

-

Combustion Processes: Incomplete combustion of organic materials is a major source of PAHs and their nitrated derivatives.

-

Diesel Engine Exhaust: Exhaust from diesel engines is a significant contributor to atmospheric 3-Nitrofluoranthene concentrations.[1]

-

Atmospheric Nitration: 3-Nitrofluoranthene can be formed in the atmosphere through the reaction of its parent PAH, fluoranthene, with nitrogen oxides.

Formation of this compound: A Microbial Metabolic Pathway

The formation of this compound has been demonstrated in laboratory studies involving the filamentous fungus Cunninghamella elegans.[2] This microorganism is known for its ability to metabolize a wide range of xenobiotics, often mimicking mammalian metabolism.

The metabolic pathway involves the following key steps:

-

Uptake: 3-Nitrofluoranthene is taken up by the fungal cells.

-

Hydroxylation: Cytochrome P450 monooxygenases within the fungus catalyze the hydroxylation of 3-Nitrofluoranthene to form hydroxylated intermediates.

-

Sulfation: The hydroxylated intermediates are then conjugated with a sulfate group, a reaction catalyzed by sulfotransferases, to yield this compound.

This metabolic process is considered a detoxification pathway, as the sulfated conjugate is generally more water-soluble and less toxic than the parent compound.[3]

Below is a diagram illustrating the metabolic transformation of 3-Nitrofluoranthene to this compound by Cunninghamella elegans.

Caption: Metabolic pathway of 3-Nitrofluoranthene in Cunninghamella elegans.

Environmental Occurrence: A Knowledge Gap

Despite the clear evidence of its formation in laboratory settings, there is a significant lack of data on the actual occurrence of this compound in environmental matrices such as soil, water, and air. Research has primarily focused on the detection of the parent compound, 3-Nitrofluoranthene. The absence of monitoring data for the sulfated metabolite represents a critical knowledge gap in understanding the complete environmental fate of 3-Nitrofluoranthene.

The potential for its presence in environments contaminated with 3-Nitrofluoranthene and populated by metabolically active microorganisms like Cunninghamella elegans is high. Future research should prioritize the development of analytical methods to screen for this and other polar metabolites of nitro-PAHs in environmental samples.

Experimental Protocols: Methodologies for Analysis

While no standardized methods for the analysis of this compound in environmental samples have been established, existing protocols for nitro-PAHs can be adapted. The key challenge lies in the higher polarity of the sulfated conjugate compared to the parent compound, which requires modifications to extraction and chromatographic procedures.

Sample Extraction and Clean-up

A generalized workflow for the extraction and clean-up of potential this compound from environmental samples is proposed below.

References

3-Nitrofluoranthene-9-sulfate CAS number and identifiers

An In-depth Technical Guide to 3-Nitrofluoranthene-9-sulfate

This guide provides comprehensive technical information on this compound, focusing on its identification, properties, and the experimental context of its formation. It is intended for researchers, scientists, and professionals in drug development and environmental science who are interested in the metabolism of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).

Chemical Identifiers and Properties

This compound is a metabolite of 3-nitrofluoranthene, a potent mutagen and carcinogen.[1] The sulfation at the 9-position represents a detoxification pathway observed in fungal metabolism.[1][2][3]

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 156497-84-6 | [4] |

| IUPAC Name | (4-nitrofluoranthen-8-yl) hydrogen sulfate | [4] |

| Molecular Formula | C₁₆H₉NO₆S | [4] |

| PubChem CID | 158356 | [4] |

| Synonyms | NF-9-S | [4] |

Physicochemical Properties

Key computed physical and chemical properties are detailed in the table below.

| Property | Value | Reference |

| Molecular Weight | 343.3 g/mol | [4] |

| Exact Mass | 343.01505818 Da | [4] |

| XLogP3 | 3.4 | [4] |

Metabolic Formation and Experimental Protocols

This compound has been identified as a major metabolite in studies investigating the fungal metabolism of 3-nitrofluoranthene. The filamentous fungus Cunninghamella elegans is known to metabolize approximately 72% of added 3-nitrofluoranthene into two main metabolites: 3-nitrofluoranthene-8-sulfate and this compound.[1][2][3] This metabolic process is considered a detoxification pathway, as the phenolic precursors are mutagenic.[1][2][3]

Experimental Protocol: Fungal Metabolism of 3-Nitrofluoranthene

The following protocol is a detailed methodology based on studies of 3-nitrofluoranthene metabolism by Cunninghamella elegans.[1][2]

1. Microorganism and Culture Preparation:

- Organism: Cunninghamella elegans ATCC 36112.

- Culture Medium: Sabouraud dextrose broth.

- Growth Conditions: Cultures are grown in flasks on a rotary shaker at 25°C for 48-72 hours to obtain a dense mycelial suspension.

2. Incubation with 3-Nitrofluoranthene:

- A solution of 3-nitro[3,4-¹⁴C]fluoranthene (for tracking and quantification) in a suitable solvent (e.g., dimethylformamide) is added to the fungal cultures.

- The final concentration of the substrate is typically in the low micromolar range.

- Control flasks containing either the fungus without the substrate or the substrate in sterile medium are prepared in parallel.

- The flasks are incubated for an extended period, such as 144 hours, under the same growth conditions.[1][2]

3. Extraction of Metabolites:

- After incubation, the culture medium is separated from the mycelia by filtration.

- The filtrate is extracted multiple times with an organic solvent like ethyl acetate.

- The solvent phases are combined, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure.

4. Analysis and Identification of Metabolites:

- The extracted residue is redissolved in a small volume of a suitable solvent for analysis.

- High-Performance Liquid Chromatography (HPLC): The metabolites are separated using reversed-phase HPLC.[1][2] A C18 column is typically used with a gradient elution system (e.g., methanol-water).

- Spectroscopic Identification: The fractions corresponding to the separated metabolites are collected and identified using:

- ¹H Nuclear Magnetic Resonance (NMR): To determine the structure and position of the sulfate group.[1][2]

- UV-visible Spectroscopy: To analyze the chromophoric properties of the metabolites.[1][2]

- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the sulfate conjugates.[1][2]

Metabolic Pathway and Experimental Workflow

The metabolic conversion of 3-nitrofluoranthene by C. elegans represents a key detoxification process. The nitro group at the C-3 position sterically hinders the typical epoxidation pathways, redirecting metabolism to the C-8 and C-9 positions, leading to the formation of sulfate conjugates.[1][2]

The experimental workflow for identifying these metabolites involves a multi-step process from fungal culture to spectroscopic analysis.

References

Metabolic Pathways to 3-Nitrofluoranthene-9-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathways involved in the transformation of 3-nitrofluoranthene (3-NF), a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH), to its sulfated metabolite, 3-nitrofluoranthene-9-sulfate. The guide covers both microbial and mammalian metabolic routes, presents quantitative data from key studies, details experimental protocols, and provides visualizations of the relevant pathways and workflows.

Introduction

3-Nitrofluoranthene is an environmental contaminant formed from the nitration of fluoranthene during combustion processes. Its metabolism is a critical area of study in toxicology and drug development, as the biotransformation of nitro-PAHs can lead to either detoxification or metabolic activation to more potent carcinogens. One of the key phase II metabolic routes is sulfation, which generally increases water solubility and facilitates excretion. This guide focuses on the enzymatic reactions leading to the formation of this compound, a major metabolite observed in fungal systems.

Metabolic Pathways

The metabolism of 3-nitrofluoranthene to this compound primarily involves two key stages: Phase I hydroxylation and Phase II sulfation. These processes have been studied in both fungal and mammalian systems, revealing distinct yet related pathways.

Fungal Metabolism of 3-Nitrofluoranthene

The filamentous fungus Cunninghamella elegans is a well-established model for studying the metabolism of xenobiotics, as it possesses a range of phase I and phase II enzymes analogous to those in mammals, including cytochrome P450 monooxygenases and sulfotransferases.[1]

In C. elegans, 3-nitrofluoranthene is metabolized to two major metabolites: 3-nitrofluoranthene-8-sulfate and this compound.[1][2] The formation of these sulfates is a detoxification pathway, as the precursor phenolic metabolites are mutagenic.[1][2] The nitro-group at the C-3 position sterically hinders epoxidation at the typical sites of fluoranthene metabolism, shifting the site of oxidation to the C-8 and C-9 positions.[1][2]

The proposed pathway involves an initial cytochrome P450-mediated epoxidation to form 3-nitrofluoranthene-8,9-epoxide. This epoxide is unstable and undergoes non-enzymatic rearrangement to yield the phenolic intermediates, 8-hydroxy-3-nitrofluoranthene and 9-hydroxy-3-nitrofluoranthene. These phenols are then conjugated with a sulfate group by a sulfotransferase enzyme to form the final sulfate products.

Mammalian Metabolism of 3-Nitrofluoranthene

In mammalian systems, such as rat liver and lung microsomes, the metabolism of 3-nitrofluoranthene is more complex, involving competing pathways of ring hydroxylation and nitroreduction.

Ring Hydroxylation: Similar to the fungal pathway, mammalian cytochrome P450 enzymes catalyze the hydroxylation of 3-nitrofluoranthene. Studies with rat and mouse liver microsomes have identified several phenolic metabolites, with a preference for the formation of 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol.[3] Other minor phenolic metabolites include 3-nitrofluoranthen-1-ol, 3-nitrofluoranthen-6-ol, and 3-nitrofluoranthen-(7 or 10)-ol.[3] The formation of 8- and 9-hydroxy-3-nitrofluoranthene provides the necessary precursors for subsequent sulfation by cytosolic sulfotransferases to produce 3-nitrofluoranthene-8-sulfate and this compound.

Nitroreduction: A competing pathway in mammalian tissues is the reduction of the nitro group to form 3-aminofluoranthene. This reaction can be catalyzed by cytosolic enzymes like xanthine oxidase and microsomal enzymes such as cytochrome P450 reductase.[4] This pathway is considered a metabolic activation route, as the resulting amino and subsequent N-hydroxyamino metabolites can bind to DNA and initiate carcinogenesis.

Quantitative Data

The following tables summarize the quantitative data available from studies on the metabolism of 3-nitrofluoranthene.

Table 1: Fungal Metabolism of 3-Nitrofluoranthene by Cunninghamella elegans

| Parameter | Value | Incubation Time | Reference |

| Metabolism of [14C]3-NF | ~72% | 144 hours | [1][2] |

| 3-Nitrofluoranthene remaining | 25% | 144 hours | [1] |

| Metabolites I and II (Sulfates) | 72% of recovered radioactivity | 144 hours | [1] |

Table 2: Kinetic Parameters for Mammalian Nitroreduction of 3-Nitrofluoranthene

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/unit enzyme) | Source | Reference |

| Xanthine Oxidase | 3-Nitrofluoranthene | 8.6 | 0.7 | Bovine Liver | [4] |

| Xanthine Oxidase | 1-Nitropyrene | 0.7 | 0.06 | Bovine Liver | [4] |

Experimental Protocols

This section provides an overview of the methodologies used in the study of 3-nitrofluoranthene metabolism.

Fungal Culture and Incubation

Organism: Cunninghamella elegans ATCC 36112

Culture Medium: Sabouraud dextrose broth.

Procedure:

-

Fungal mycelia are grown on Sabouraud dextrose agar plates.

-

The mycelia are homogenized in sterile water to create an inoculum.

-

The inoculum is added to flasks containing Sabouraud dextrose broth and incubated for 72 hours at 28°C with agitation (150 rpm).

-

After 72 hours of growth, a solution of 3-nitrofluoranthene (typically in a solvent like dimethylformamide) is added to the cultures.

-

The cultures are incubated for a specified period (e.g., up to 144 hours) under the same conditions.

-

At various time points, culture samples are harvested for metabolite extraction and analysis.

Rat Liver Microsome Incubation

Microsome Source: Liver microsomes from male Sprague-Dawley rats.

Incubation Mixture:

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, MgCl2, and glucose-6-phosphate dehydrogenase)

-

Rat liver microsomal protein (e.g., 0.5 mg/mL)

-

3-Nitrofluoranthene (e.g., 1.0 µM)

Procedure:

-

The microsomal protein, buffer, and 3-nitrofluoranthene are pre-incubated at 37°C.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

The mixture is incubated at 37°C for a specified time (e.g., 15-60 minutes).

-

The reaction is terminated by adding a quenching solvent, such as acetonitrile.

-

The mixture is centrifuged to pellet the protein.

-

The supernatant is collected for analysis of metabolites.

High-Performance Liquid Chromatography (HPLC) Analysis

Column: Reversed-phase C18 column.

Mobile Phase: A gradient of acetonitrile and water is typically used.

Detection: UV-visible spectrophotometry or fluorescence detection.

General Procedure:

-

The extracted samples are injected onto the HPLC column.

-

A solvent gradient is applied to separate the parent compound from its metabolites based on their polarity.

-

The retention times of the peaks are compared to those of authentic standards for identification.

-

The peak areas are used for quantification.

Conclusion

The metabolism of 3-nitrofluoranthene can proceed through detoxification or activation pathways depending on the biological system and the enzymes involved. In the fungal model Cunninghamella elegans, the primary route is detoxification via hydroxylation and subsequent sulfation to form 3-nitrofluoranthene-8-sulfate and this compound. In mammals, this detoxification pathway competes with a metabolic activation pathway involving nitroreduction. Understanding these pathways and the enzymes that catalyze them is crucial for assessing the carcinogenic risk of 3-nitrofluoranthene and for the development of strategies to mitigate its harmful effects. The experimental protocols outlined in this guide provide a foundation for further research in this area.

References

- 1. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liver microsomal metabolism of the environmental carcinogen 3-nitrofluoranthene. I. Phenolic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of oxidative and reductive metabolism in vitro of nitrofluoranthenes by rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 3-Nitrofluoranthene-9-sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrofluoranthene (3-NFA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern, identified in diesel exhaust and urban air particulates.[1][2] While 3-NFA itself is a potent mutagen and has demonstrated carcinogenicity in animal studies, its metabolite, 3-Nitrofluoranthene-9-sulfate, is suggested to be a product of a detoxification pathway.[3][4][5] This guide synthesizes the available toxicological data on 3-NFA, providing insights into its genotoxic and carcinogenic properties, and describes the metabolic sulfation process, which is crucial for risk assessment and further research.

Toxicological Profile of 3-Nitrofluoranthene (Parent Compound)

3-NFA is recognized for its genotoxic and carcinogenic activities. It is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[6] However, it is suspected of causing genetic defects.[6]

Genotoxicity

3-NFA has consistently demonstrated mutagenic properties in various assays. It is mutagenic to Salmonella typhimurium in both the presence and absence of an external metabolic activation system.[2] The compound also induces morphological transformation in Syrian hamster embryo cells and shows high SOS-inducing potency in Escherichia coli PQ37.[2][7] Furthermore, exposure to 3-NFA has been associated with DNA damage and alterations in gene expression.[8]

Table 1: Summary of Genotoxicity Data for 3-Nitrofluoranthene

| Assay Type | Organism/Cell Line | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without S9 mix | Mutagenic | [2] |

| SOS Chromotest | Escherichia coli PQ37 | Without S9 mix | High SOS-inducing potency | [7] |

| Cell Transformation | Syrian hamster embryo cells | Not specified | Induced morphological transformation | [2] |

| DNA Damage | Various cell lines | Not specified | Induces DNA damage | [8] |

| Gene Expression | Various cell lines | Not specified | Alters gene expression | [8] |

Carcinogenicity

Animal studies have provided evidence for the carcinogenic potential of 3-NFA.

Table 2: Summary of Carcinogenicity Data for 3-Nitrofluoranthene

| Species | Route of Administration | Tumor Type | Findings | Reference |

| Male F344/DuCrj Rats | Subcutaneous injection | Sarcomas | Observed at the injection site. | [2] |

| Male F344 Rats | Intrapulmonary implantation | Lung tumors | 5% incidence of lung tumors at a dose of 1000 µg. | [9] |

Metabolism of 3-Nitrofluoranthene to this compound

The metabolism of 3-NFA has been notably studied using the filamentous fungus Cunninghamella elegans as a model system for mammalian metabolism. This organism metabolizes approximately 72% of 3-NFA into two major metabolites: 3-nitrofluoranthene-8-sulfate and this compound.[3][4][5]

This metabolic process is considered a detoxification pathway. The phenolic microsomal metabolites of 3-NFA are known to be mutagenic.[3][4][5] Therefore, the formation of sulfate conjugates of 8- and 9-hydroxy-3-nitrofluoranthene by C. elegans suggests a mechanism for reducing the toxicity of the parent compound.[3][4][5] The presence of the nitro group at the C-3 position of fluoranthene sterically hinders epoxidation and directs metabolism to the C-8 and C-9 positions.[3][4][5]

Experimental Protocols

Fungal Metabolism of 3-Nitrofluoranthene

The methodology for studying the metabolism of 3-NFA by Cunninghamella elegans ATCC 36112 provides a framework for understanding the formation of this compound.

Detailed Steps:

-

Organism and Culture Conditions: Cunninghamella elegans ATCC 36112 is grown in a suitable liquid medium, such as Sabouraud dextrose broth, to establish a healthy culture.

-

Substrate Addition: Radiolabeled 3-nitro[3,4-¹⁴C]fluoranthene is added to the fungal cultures. The use of a radiolabeled compound allows for the tracking of the parent compound and its metabolites.

-

Incubation: The cultures are incubated for an extended period (e.g., 144 hours) to allow for significant metabolism of the substrate.

-

Extraction: The culture medium is extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

-

Chromatographic Separation: The extracted metabolites are separated using reversed-phase high-performance liquid chromatography (HPLC).

-

Identification: The separated metabolites are identified and characterized using a combination of analytical techniques, including ¹H nuclear magnetic resonance (NMR), UV-visible spectroscopy, and mass spectrometry.[3][4]

Salmonella typhimurium Mutagenicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

General Protocol:

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the test compound (3-NFA) in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-synthesizing state will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Conclusion and Future Directions

The available evidence strongly indicates that 3-Nitrofluoranthene is a genotoxic and carcinogenic compound. Its metabolism to this compound, as demonstrated in Cunninghamella elegans, represents a potential detoxification pathway. However, the absence of direct toxicological data on this compound itself is a significant knowledge gap.

Future research should focus on:

-

Synthesizing and purifying this compound to enable direct toxicological testing.

-

Conducting in vitro and in vivo studies to determine the genotoxicity, cytotoxicity, and potential carcinogenicity of the purified metabolite.

-

Investigating the metabolic pathways of 3-NFA in mammalian systems to confirm if sulfation is a major detoxification route in humans.

A thorough understanding of the toxicological profile of this compound is essential for a complete risk assessment of human exposure to 3-Nitrofluoranthene.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. 3-Nitrofluoranthene (IARC Summary & Evaluation, Volume 33, 1984) [inchem.org]

- 3. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Genotoxicity of nitrated polycyclic aromatic hydrocarbons and related structures on Escherichia coli PQ37 (SOS chromotest) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 3-Nitrofluoranthene | 892-21-7 [smolecule.com]

- 9. Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity studies of 3-Nitrofluoranthene and its metabolites

An In-depth Technical Guide to the Genotoxicity of 3-Nitrofluoranthene and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene (3-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found as an environmental contaminant in ambient air particulates and diesel engine exhaust.[1][2] As a member of the nitro-PAH family, which includes known carcinogens, the genotoxic potential of 3-NF is of significant concern for human health and environmental safety.[3] This technical guide provides a comprehensive overview of the genotoxicity of 3-NF, focusing on its metabolic activation, mechanisms of DNA damage, findings from key experimental assays, and relevant cellular repair pathways. The information is intended to serve as a detailed resource for professionals involved in toxicology, pharmacology, and drug development.

Metabolic Activation of 3-Nitrofluoranthene

The genotoxicity of 3-NF is not caused by the parent compound itself but by the electrophilic metabolites formed during its biotransformation. Carcinogenesis is most likely induced by metabolic activation to these reactive intermediates that bind to DNA.[3] The two primary pathways for the metabolic activation of 3-NF are nitroreduction and ring oxidation.

2.1 Nitroreduction Pathway: This is considered the major pathway for the activation of many nitro-PAHs. It involves the sequential reduction of the nitro group to form N-hydroxy-aminofluoranthene. This N-hydroxy metabolite is unstable and can be further protonated or esterified (e.g., by acetylation or sulfation) to form a highly reactive nitrenium ion, which readily forms covalent adducts with DNA.[4]

Key enzymes involved in nitroreduction include:

-

Cytosolic and Microsomal Reductases: These enzymes, including cytochrome P450 isozymes, anaerobically reduce 3-NF to its amino derivatives.[3]

-

Xanthine Oxidase (XO): XO has been implicated in the nitroreduction of 3-nitrofluoranthene.[4]

-

Aldehyde Oxidase: This enzyme also contributes to the nitroreductive metabolism of 3-NF.[4]

2.2 Ring Oxidation Pathway: Parallel to nitroreduction, the aromatic rings of 3-NF can be oxidized, primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[4] This process can lead to the formation of phenols and dihydrodiols.[5][6] While ring oxidation is often a detoxification pathway for PAHs, the resulting metabolites can also be mutagenic.[7] For instance, phenolic metabolites of 3-NF have demonstrated mutagenicity.[7]

Mechanism of Genotoxicity: DNA Adduct Formation

The ultimate carcinogenic and mutagenic effects of 3-NF are mediated by the covalent binding of its reactive metabolites to DNA, forming DNA adducts. These adducts distort the DNA helix, interfering with replication and transcription, which can lead to mutations if not repaired.

The primary mechanism involves the electrophilic nitrenium ion, generated via the nitroreduction pathway, attacking nucleophilic sites on DNA bases. Studies on the related 2-nitrofluoranthene (2-NFA) have identified the major adduct as N-(deoxyguanosin-8-yl)-2-aminofluoranthene, formed at the C8 position of guanine.[5] A similar mechanism is expected for 3-NF, leading to the formation of deoxyguanosine and deoxyadenosine adducts. The formation of these bulky lesions is a critical initiating event in the mutagenic process.[8]

Summary of Genotoxicity Studies

A range of in vitro and in vivo studies have been conducted to evaluate the genotoxic potential of 3-NF and its metabolites. The collective evidence confirms its activity as a genotoxic agent.

Table 1: Summary of In Vitro Genotoxicity Data for 3-Nitrofluoranthene

| Assay Type | System/Cell Line | Metabolic Activation (S9) | Result | Reference |

| Gene Mutation | Salmonella typhimurium (Ames Test) | With and Without | Positive | [1] |

| Gene Mutation | Chinese Hamster V79 Cells (HGPRT) | Required | Positive | [1] |

| DNA Damage | Human Hepatocytes (DNA Repair Test) | Endogenous | Positive | [1] |

| DNA Damage | Rat Hepatocytes (DNA Repair Test) | Endogenous | Positive | [1] |

| DNA Damage | Mouse Hepatocytes (DNA Repair Test) | Endogenous | Positive | [1] |

| Cell Transformation | Syrian Hamster Embryo Cells | Not Specified | Positive | [1] |

Table 2: Summary of In Vivo Genotoxicity and Carcinogenicity Data for 3-Nitrofluoranthene

| Assay Type | Species/Strain | Route of Administration | Endpoint | Result | Reference |

| Carcinogenicity | F344/DuCrj Rats | Subcutaneous Injection | Tumor Formation | Positive | [1] |

| Carcinogenicity | F344/DuCrj Rats | Intrapulmonary Implantation | Lung Tumors | Positive | [1] |

| Carcinogenicity | B6C3F1 Mice | Intraperitoneal Injection | Liver Tumors | Positive | [1] |

| DNA Adducts | B6C3F1 Mice | Intraperitoneal Injection | K- and H-ras mutations | Positive | [1] |

Detailed Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound.[9][10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[9][11] The test measures the ability of a substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-deficient medium.[9]

Experimental Protocol:

-

Strain Selection: Use standard tester strains such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[11] Strains with impaired DNA repair mechanisms are used to enhance sensitivity.[11]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix).[11] The S9 mix is a rat liver homogenate (post-mitochondrial fraction) containing cytochrome P450 enzymes, which simulates mammalian metabolism.[11]

-

Preparation:

-

Prepare a top agar solution kept at 45°C.

-

To a sterile tube, add in sequence: 0.1 mL of an overnight bacterial culture, 0.1 mL of the test chemical solution (at various concentrations), and 0.5 mL of the S9 mix (for +S9 plates) or a buffer (for -S9 plates).[12]

-

Add 2.0 mL of the molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.[12][13]

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).

-

Include positive controls (e.g., 2-nitrofluorene without S9, 2-anthramine with S9) and a negative control (solvent vehicle).[11]

-

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a chemical.[14][15] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Experimental Protocol:

-

Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes.[16] Culture the cells to an appropriate density.

-

Treatment:

-

Expose the cell cultures to the test compound at a minimum of three different concentrations, both with and without S9 metabolic activation.

-

The treatment duration is typically 3-6 hours in the presence of S9, or longer (up to 1.5-2.0 normal cell cycles) in its absence.

-

-

Cytochalasin B Addition: After the initial treatment period, add Cytochalasin B, a cytokinesis inhibitor. This allows for the identification of cells that have completed one mitosis, as they will be binucleated. This ensures that only cells that have divided in the presence of the test substance are scored.

-

Harvesting and Staining:

-

Harvest the cells after a total incubation time equivalent to 1.5-2.0 normal cell cycles.

-

Treat cells with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Scoring and Analysis:

-

Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

-

Assess cytotoxicity to ensure that concentrations are not excessively toxic.

-

DNA Repair Mechanisms

Cells possess sophisticated DNA repair mechanisms to counteract the damage induced by genotoxic agents like 3-NF. For bulky DNA adducts formed by PAHs and their derivatives, the primary defense is the Nucleotide Excision Repair (NER) pathway.[17][18]

-

Nucleotide Excision Repair (NER): This pathway recognizes and removes helix-distorting lesions, such as nitro-PAH adducts.

-

Damage Recognition: The lesion is recognized by a complex of proteins (including XPC and XPA).

-

DNA Unwinding: The DNA around the adduct is unwound by helicases (XPB and XPD, components of the TFIIH complex).

-

Dual Incision: Endonucleases (XPG and XPF-ERCC1) cut the damaged DNA strand on both sides of the lesion.

-

Excision & Synthesis: The oligonucleotide fragment containing the adduct is removed. DNA polymerase fills the gap using the undamaged strand as a template, and DNA ligase seals the final nick.

-

-

Base Excision Repair (BER): While NER is the major pathway, BER may also play a role in repairing certain types of PAH-induced DNA damage, particularly if oxidative damage or apurinic/apyrimidinic sites are generated.[17][18][19]

Conclusion

The available scientific evidence unequivocally demonstrates that 3-nitrofluoranthene is a potent genotoxic agent. Its mutagenic and carcinogenic properties are contingent upon metabolic activation, primarily through nitroreduction, to reactive electrophiles that form covalent DNA adducts. In vitro assays consistently show positive results for gene mutation, DNA damage, and cell transformation. These findings are supported by in vivo studies demonstrating carcinogenicity and the formation of DNA adducts in animal models. A thorough understanding of the metabolic pathways, genotoxic mechanisms, and cellular repair responses associated with 3-NF is critical for accurate risk assessment and the development of strategies to mitigate human exposure to this environmental contaminant.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant 2-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. The genotoxicity of 3-nitrobenzanthrone and the nitropyrene lactones in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]

- 16. Evaluation of genotoxicity and antigenotoxicity of artepillin C in V79 cells by the comet and micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Repair of DNA lesions induced by polycyclic aromatic hydrocarbons in human cell-free extracts: involvement of two excision repair mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploiting the DNA Damage Response for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 3-Nitrofluoranthene-9-sulfate: A Metabolic Detoxification Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Nitrofluoranthene is a potent mutagen and a prevalent environmental pollutant, primarily found in diesel engine exhaust and airborne particulate matter.[1] Understanding its metabolic fate is critical for assessing its carcinogenic risk and developing strategies for bioremediation. The discovery that organisms can metabolize this toxic compound into a more water-soluble and potentially less harmful sulfate conjugate, 3-Nitrofluoranthene-9-sulfate, provided a significant insight into cellular defense mechanisms against xenobiotics.

This guide will focus on the seminal research that first identified this compound, detailing the experimental setup and the analytical techniques that were instrumental in its characterization.

The Initial Discovery: Fungal Metabolism of 3-Nitrofluoranthene

The discovery of this compound was not a result of targeted synthesis but rather an outcome of investigating the metabolic capabilities of the filamentous fungus, Cunninghamella elegans. This organism is well-regarded in toxicological studies as a microbial model for mammalian metabolism due to its possession of cytochrome P450 monooxygenases and other drug-metabolizing enzymes.

In a landmark study, researchers investigated the biotransformation of 3-nitrofluoranthene by Cunninghamella elegans ATCC 36112.[2][3][4] The fungus was found to metabolize approximately 72% of the administered 3-nitro[3,4-¹⁴C]fluoranthene over a 144-hour incubation period.[2][3][4] This metabolic process yielded two major, more polar metabolites which were subsequently identified as 3-nitrofluoranthene-8-sulfate and This compound .[2][3][4]

This discovery was significant as it demonstrated a metabolic pathway that involved hydroxylation of the aromatic ring followed by phase II conjugation with sulfate. This process increases the water solubility of the compound, facilitating its excretion and is generally considered a detoxification mechanism. The formation of sulfate conjugates of the mutagenic phenolic metabolites of 3-nitrofluoranthene suggested that this fungal metabolic pathway could be beneficial for the detoxification of this ubiquitous pollutant.[2][3][4]

Logical Flow of Discovery

Caption: Logical workflow of the discovery of this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies that would have been employed in the discovery and characterization of this compound, based on the available literature.

Fungal Culture and Incubation

-

Organism: Cunninghamella elegans ATCC 36112.

-

Culture Medium: Sabouraud dextrose broth or a similar nutrient-rich medium suitable for fungal growth.

-

Incubation Conditions: Cultures are typically grown in flasks on a rotary shaker to ensure adequate aeration and dispersion of the mycelia. Incubation is carried out at a controlled temperature, commonly around 25-28°C.

-

Introduction of 3-Nitrofluoranthene: A solution of 3-nitrofluoranthene, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking, is added to the fungal cultures after an initial growth phase (e.g., 48-72 hours).

-

Incubation Time: The incubation with the xenobiotic is carried out for an extended period, such as 144 hours, to allow for significant metabolism to occur.[2][3][4]

Metabolite Extraction and Purification

-

Separation of Mycelia and Culture Broth: The fungal culture is typically separated into mycelia and the aqueous culture broth by filtration or centrifugation.

-

Solvent Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the metabolites from the aqueous phase. The mycelia can also be extracted separately to analyze intracellular metabolites.

-

Concentration: The organic extract is then concentrated, for example, by rotary evaporation, to prepare it for chromatographic analysis.

Chromatographic Separation

-

Technique: Reversed-phase high-performance liquid chromatography (HPLC) is the primary method used for separating the metabolites.

-

Stationary Phase: A C18 column is commonly used for the separation of PAHs and their metabolites.

-

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of a polar solvent (e.g., water or buffer) and gradually increasing the proportion of a non-polar organic solvent (e.g., methanol or acetonitrile). This allows for the separation of compounds with a wide range of polarities.

Metabolite Identification and Characterization

-

UV-Visible Spectroscopy: The HPLC system is often equipped with a UV-visible detector to monitor the elution of compounds that absorb light in the UV-visible range, which is characteristic of aromatic compounds.

-

Radiometric Detection: If a radiolabeled substrate is used, a radiometric detector can be used in-line with the HPLC to specifically detect the radioactive metabolites.

-

Mass Spectrometry (MS): Fractions corresponding to the metabolite peaks from the HPLC are collected and analyzed by mass spectrometry. This technique provides information about the molecular weight and fragmentation pattern of the metabolite, which is crucial for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural identification, ¹H NMR spectroscopy is performed on the purified metabolite. This provides detailed information about the chemical environment of the hydrogen atoms in the molecule, allowing for the determination of the precise location of the sulfate group on the fluoranthene ring system.

Quantitative Data

While the seminal publication by Pothuluri et al. (1994) established the identity of this compound, specific quantitative data such as detailed NMR chemical shifts, mass spectral fragmentation patterns, and precise HPLC retention times are not available in the public domain search results. The following tables are structured to present such data, which would be populated from the full-text article.

Table 1: HPLC and UV-Visible Spectroscopic Data

| Compound | Retention Time (min) | UV-Visible λmax (nm) |

| 3-Nitrofluoranthene | Data not available | Data not available |

| 3-Nitrofluoranthene-8-sulfate | Data not available | Data not available |

| This compound | Data not available | Data not available |

Table 2: Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | Data not available | Data not available |

Table 3: ¹H NMR Spectroscopic Data (in ppm)

| Proton | 3-Nitrofluoranthene | This compound |

| H-1 | Data not available | Data not available |

| H-2 | Data not available | Data not available |

| H-4 | Data not available | Data not available |

| H-5 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| H-7 | Data not available | Data not available |

| H-8 | Data not available | Data not available |

| H-10 | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

The metabolic transformation of 3-nitrofluoranthene to its sulfate conjugate involves a two-step process that is a classic example of xenobiotic metabolism.

Metabolic Pathway

References

The Role of 3-Nitrofluoranthene-9-sulfate in the Metabolism of Polycyclic Aromatic Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene (3-NFA), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a prevalent environmental pollutant with known genotoxic effects. Its metabolism is a critical determinant of its biological activity, leading to either detoxification or metabolic activation to reactive species that can damage cellular macromolecules, including DNA. A key metabolite in the detoxification pathway is 3-nitrofluoranthene-9-sulfate. This technical guide provides an in-depth overview of the role of this compound in the broader context of 3-NFA metabolism. It summarizes quantitative data on metabolic pathways, details key experimental protocols, and provides visual representations of the biochemical processes and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development investigating the metabolic fate and biological consequences of nitro-PAHs.

Introduction to 3-Nitrofluoranthene and its Metabolism

3-Nitrofluoranthene is a member of the nitro-PAH class of compounds, which are formed from the incomplete combustion of organic materials and are found in diesel exhaust and airborne particulate matter. The biological effects of 3-NFA are intrinsically linked to its biotransformation. The metabolic pathways of 3-NFA can be broadly categorized into two opposing routes: metabolic activation and detoxification.

Metabolic activation primarily involves the reduction of the nitro group to form reactive N-hydroxyarylamine intermediates. These intermediates can then be further activated, for example, by O-esterification, to form highly reactive species that can covalently bind to DNA, forming DNA adducts. This process is considered a key initiating event in chemical carcinogenesis.

Detoxification pathways aim to increase the water solubility of 3-NFA and its metabolites, facilitating their excretion from the body. One of the principal detoxification routes involves the hydroxylation of the aromatic ring, followed by conjugation reactions. The formation of this compound is a prime example of such a detoxification process, where a sulfate group is added to a hydroxylated metabolite of 3-NFA. This sulfation reaction is catalyzed by sulfotransferase (SULT) enzymes.

Quantitative Data on 3-Nitrofluoranthene Metabolism

The following tables summarize key quantitative data from studies on the metabolism of 3-nitrofluoranthene.

| Parameter | Value | Organism/System | Reference |

| Metabolism of 3-NFA | |||

| Percentage Metabolized | ~72% | *Cunninghamella elegans |

Methodological & Application

Application Notes and Protocols for the Detection of 3-Nitrofluoranthene-9-sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental and toxicological concern, often found as a byproduct of incomplete combustion processes. In biological systems, 3-nitrofluoranthene undergoes metabolic transformation as part of detoxification pathways. One of the key metabolites formed is 3-Nitrofluoranthene-9-sulfate, a water-soluble conjugate that can be excreted. The detection and quantification of this metabolite are crucial for toxicokinetic studies, exposure assessment, and understanding the metabolic fate of its parent compound.

This document provides detailed application notes and experimental protocols for the analytical detection of this compound, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) based methods.

Metabolic Pathway: Detoxification of 3-Nitrofluoranthene

The formation of this compound is a phase II metabolic detoxification process. Initially, 3-nitrofluoranthene is hydroxylated, a reaction often catalyzed by cytochrome P450 enzymes, to form a phenolic intermediate. This intermediate is then conjugated with a sulfate group by sulfotransferase enzymes, increasing its water solubility and facilitating its excretion from the body.

Figure 1: Metabolic conversion of 3-Nitrofluoranthene to its sulfate conjugate.

Analytical Methodology

The recommended analytical approach for the sensitive and selective detection of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Due to the polar and water-soluble nature of the sulfate conjugate, reversed-phase chromatography is well-suited for its separation.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in a biological matrix (e.g., cell culture media, urine) involves sample preparation, chromatographic separation, and mass spectrometric detection.

Application Note: A Validated HPLC-MS/MS Protocol for the Sensitive Quantification of 3-Nitrofluoranthene-9-sulfate in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 3-Nitrofluoranthene-9-sulfate in human plasma. 3-Nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a metabolite of environmental pollutants and its sulfate conjugate is a key biomarker for assessing exposure and understanding metabolic pathways. This protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction to optimized HPLC separation and MS/MS detection parameters. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for toxicological studies and clinical research.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes. Exposure to these compounds is a significant public health concern due to their potential carcinogenic and mutagenic properties. 3-Nitrofluoranthene is a prevalent nitro-PAH, and its metabolic fate in humans is of critical interest. The sulfation of its metabolites, such as this compound, represents a major detoxification pathway. Accurate quantification of these sulfate conjugates in biological matrices is essential for exposure assessment and understanding the toxicokinetics of nitro-PAHs. This protocol describes a highly selective and sensitive HPLC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocol

-

This compound reference standard

-

Isotopically labeled internal standard (e.g., 13C6-3-Nitrofluoranthene-9-sulfate)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

-

Plasma Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and dilute with 1 mL of water.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

HPLC System: A high-performance liquid chromatography system capable of binary gradients.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing the standard solution. The predicted transitions are:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 342.0 | 262.0 (loss of SO3) | 25 |

| 13C6-3-Nitrofluoranthene-9-sulfate | 348.0 | 268.0 (loss of SO3) | 25 |

Data Presentation

The quantitative performance of the method should be evaluated, and the results summarized in a table.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery (%) | > 85% |

| Matrix Effect | Minimal and compensated by internal standard |

Visualization

Application Notes and Protocols for 3-Nitrofluoranthene-9-sulfate as a Biomarker of Diesel Exhaust Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diesel engine exhaust is a complex mixture of gases and particulate matter, recognized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Monitoring human exposure to diesel exhaust is critical for assessing health risks and the efficacy of regulatory interventions. 3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) present in diesel exhaust particulates.[1] While several biomarkers for diesel exhaust exposure are under investigation, this document proposes the use of a specific metabolite, 3-Nitrofluoranthene-9-sulfate , as a potential urinary biomarker.

The rationale for this proposed biomarker is based on the known metabolism of nitro-PAHs, which often involves ring oxidation followed by conjugation reactions, such as sulfation, to facilitate excretion. While direct human data for this compound is limited, studies on the metabolism of 3-nitrofluoranthene in fungal models have identified this compound as a major metabolite, suggesting a plausible metabolic pathway in mammals. This document provides a proposed framework and detailed protocols for the investigation and validation of this compound as a biomarker for diesel exhaust exposure.

Proposed Metabolic Pathway

Exposure to 3-nitrofluoranthene from diesel exhaust leads to its absorption and subsequent metabolism. The proposed primary metabolic pathway involves nitroreduction and ring oxidation, followed by phase II conjugation, including sulfation, to form water-soluble metabolites that can be excreted in the urine.

Caption: Proposed metabolic pathway of 3-Nitrofluoranthene.

Quantitative Data on Related Diesel Exhaust Biomarkers

Direct quantitative data for this compound in human populations exposed to diesel exhaust are not yet established. However, data from studies on other nitro-PAH metabolites can provide a reference for expected concentration ranges and the utility of such biomarkers.

| Biomarker | Population | Exposure Level | Mean Concentration (ng/L) in Urine | Reference |

| 1-Aminopyrene | Diesel engine testers | High | 12.8 times higher detection rate than controls | [2] |

| 2-Aminofluorene | Diesel engine testers | High | 2.9 times higher detection rate than controls | [2] |

| Hydroxy-N-acetyl-1-aminopyrenes | Non-occupationally exposed | Ambient | ~100 pmol/L | [3] |

| Hydroxy-1-nitropyrenes | Non-occupationally exposed | Ambient | ~100 pmol/L | [3] |

Experimental Protocols

The following are proposed, detailed protocols for the analysis of this compound in human urine. These protocols are adapted from established methods for other urinary PAH metabolites.[4][5][6]

Protocol 1: Urine Sample Collection and Storage

-

Collection: Collect mid-stream urine samples in sterile, polypropylene containers.

-

Volume: A minimum of 10 mL of urine is recommended for analysis.

-

Storage: Immediately after collection, freeze the urine samples at -20°C. For long-term storage, samples should be kept at -80°C to minimize degradation of metabolites.

-

Documentation: Record the date and time of collection, as well as relevant donor information (e.g., smoking status, occupation, potential for diesel exhaust exposure).

Protocol 2: Sample Preparation and Solid-Phase Extraction (SPE)

This protocol describes the extraction and purification of this compound from urine.

Materials:

-

Frozen human urine samples

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Internal standard (e.g., deuterated this compound, if available; otherwise, a structurally similar sulfated PAH)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Nitrogen gas evaporator

Procedure:

-

Thaw urine samples at room temperature.

-

Centrifuge the samples at 3000 x g for 10 minutes to pellet any sediment.

-

Transfer 5 mL of the supernatant to a clean glass tube.

-

Spike the sample with the internal standard solution.

-

Add 2 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase solution to hydrolyze potential glucuronide conjugates that may interfere, though the target is a sulfate. Incubate at 37°C for 4 hours.

-

Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

-

Elute the analyte with 5 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the instrumental analysis for the detection and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (starting point, optimization required):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (hypothetical, requires optimization with a standard):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Precursor Ion (Q1): m/z 342.0 (for [M-H]⁻ of this compound)

-

Product Ions (Q3): Monitor for fragments such as m/z 262.0 (loss of SO₃) and m/z 80.0 (SO₃⁻).

-

Collision Energy: To be optimized for each transition.

Quantification:

-

Generate a calibration curve using a synthesized this compound standard of known concentrations.

-

Quantify the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the results to urinary creatinine concentration to account for urine dilution.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample collection to data analysis.

Caption: Experimental workflow for biomarker analysis.

Conclusion and Future Directions

The use of this compound as a urinary biomarker for diesel exhaust exposure is a promising area of research. The protocols outlined in this document provide a solid foundation for researchers to begin investigating and validating this potential biomarker. Future work should focus on:

-

Synthesis of an analytical standard for this compound to enable accurate quantification.

-

Validation of the analytical method in human urine, including assessment of accuracy, precision, and limits of detection.

-

Conducting human studies to correlate urinary levels of this compound with well-characterized exposures to diesel exhaust.

-

Investigating the toxicokinetics of 3-nitrofluoranthene in mammals to better understand the formation and excretion of its sulfated metabolites.

Successful validation of this compound as a biomarker would provide a valuable tool for occupational and environmental health research, aiding in the protection of populations exposed to diesel exhaust.

References

- 1. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urinary Amino-PAHs in Relation to Diesel Engine Emissions and Urinary Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 4. Urinary Polycyclic Aromatic Hydrocarbon Metabolites as Biomarkers of Exposure to Traffic-Emitted Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Gas chromatography-mass spectrometry (GC/MS) for nitro-PAH analysis

An in-depth guide to the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) utilizing gas chromatography-mass spectrometry (GC/MS) is presented. This document provides detailed protocols for researchers, scientists, and professionals in drug development, focusing on the precise and sensitive detection of these toxic compounds.

Application Note: Analysis of Nitro-PAHs by GC/MS

Introduction

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants formed during incomplete combustion processes and through atmospheric reactions of parent PAHs with nitrogen oxides.[1][2] These compounds are of significant concern as they often exhibit greater mutagenicity and carcinogenicity than their parent PAHs.[1][3][4] Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of nitro-PAHs due to its excellent separation capabilities and sensitive, specific detection.[5] For highly complex samples, tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity, which can reduce the need for laborious sample cleanup and allow for direct analysis of crude extracts.[1][3]

Principle of the Method

The methodology involves the extraction of nitro-PAHs from a sample matrix, followed by separation using gas chromatography and detection by a mass spectrometer. The GC separates individual nitro-PAH compounds based on their volatility and interaction with the stationary phase of the GC column.[6] The mass spectrometer then ionizes the separated compounds and detects them based on their mass-to-charge ratio. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed, utilizing Multiple Reaction Monitoring (MRM) mode.[3][7]

Experimental Protocols

A generalized workflow for the analysis of nitro-PAHs from environmental samples is detailed below.

Caption: Workflow from sample collection to final data analysis.

1. Sample Collection and Preparation

-

Air Sample Collection : Nitro-PAHs are typically sampled from the air using high-volume samplers. Particulate matter is collected on glass fiber filters, while the gas phase can be trapped using polyurethane foam (PUF) or XAD resins.[3]

-

Extraction :

-

Spike the filter sample with appropriate internal standards.

-